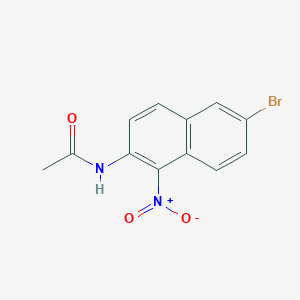

N-(6-Bromo-1-nitro-2-naphthyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrN2O3 |

|---|---|

Molecular Weight |

309.11 g/mol |

IUPAC Name |

N-(6-bromo-1-nitronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H9BrN2O3/c1-7(16)14-11-5-2-8-6-9(13)3-4-10(8)12(11)15(17)18/h2-6H,1H3,(H,14,16) |

InChI Key |

VLPCMJUXIVYJAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Palladium Catalyzed Cross Coupling Reactions:the C6 Bromo Substituent Serves As an Excellent Handle for Palladium Catalyzed Cross Coupling Reactions. These Reactions Are Powerful Tools for Forming New Carbon Carbon and Carbon Heteroatom Bonds, Enabling Significant Structural Diversification.nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups at the C6 position.

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) allows for the synthesis of C6-amino derivatives. nih.gov

Stille Coupling: Reaction with organostannanes can also be used to form C-C bonds, offering an alternative to the Suzuki coupling. conicet.gov.ar

Heck Reaction: Coupling with alkenes introduces a vinyl group at the C6 position.

These reactions provide a modular approach to synthesizing libraries of compounds for various applications, such as medicinal chemistry research. nih.gov

Modification and Hydrolysis of the Acetamido Group:the Acetamido Group Can Also Be a Site for Derivatization. While Stable, It Can Be Hydrolyzed Under Acidic or Basic Conditions to Yield the Corresponding Primary Amine, N 6 Bromo 1 Nitro 2 Naphthyl Amine. This Unmasks the Amino Group for Other Reactions, Such As Alkylation or the Formation of Different Amides or Sulfonamides.

| Reaction Type | Functional Group Targeted | Typical Reagents/Catalysts | Product Class |

|---|---|---|---|

| Nitro Reduction | C1-NO₂ | H₂/Pd/C; Sn/HCl; NaBH₄/NiCl₂ | 1-Amino-naphthalene derivatives |

| Suzuki Coupling | C6-Br | Ar-B(OH)₂, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-naphthalene derivatives |

| Buchwald-Hartwig Amination | C6-Br | R₂NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | 6-Amino-naphthalene derivatives |

| Stille Coupling | C6-Br | R-Sn(Bu)₃, Pd(PPh₃)₄ | 6-Alkyl/Aryl-naphthalene derivatives |

| Amide Hydrolysis | C2-NHCOCH₃ | Aq. HCl or Aq. NaOH, heat | 2-Amino-naphthalene derivatives |

Computational Chemistry and Theoretical Investigations of N 6 Bromo 1 Nitro 2 Naphthyl Acetamide

Density Functional Theory (DFT) Calculations: An Uncharted Territory

DFT has become a cornerstone of computational chemistry, offering a powerful tool to investigate the intricacies of molecular systems. However, for N-(6-Bromo-1-nitro-2-naphthyl)acetamide, the application of these methods has not been documented in publicly accessible research.

Optimized Molecular Geometries and Comparison with Experimental Structures

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. While the molecular formula (C₁₂H₉BrN₂O₃) is known, detailed bond lengths, bond angles, and dihedral angles, as determined by DFT calculations, are not available. Furthermore, without experimental crystallographic data (e.g., from X-ray diffraction), a crucial comparison between theoretical predictions and empirical structures cannot be made. This comparison is vital for validating the computational model and level of theory used.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational spectra, calculated using DFT, are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. This analysis helps to identify the characteristic vibrational modes of a molecule's functional groups. For this compound, no such theoretical vibrational analysis has been reported, precluding a detailed understanding of its molecular vibrations.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic character of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. The distribution of these orbitals also provides insight into the regions of the molecule that are likely to act as electron donors or acceptors. Regrettably, no studies have been published that detail the HOMO-LUMO energies or map their distribution for this compound.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a quantitative description of electron delocalization, charge transfer between orbitals, and hyperconjugative interactions. The application of NBO analysis to this compound would offer significant insights into its electronic structure and stability, but this research has yet to be conducted.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. The generation of an MEP map for this compound would be highly informative for predicting its reactivity and intermolecular interactions, but this information is not currently available in the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental spectra and understand the electronic transitions involved. For this compound, no TD-DFT studies have been published, leaving a void in the theoretical understanding of its photophysical properties.

Conformational Landscape and Stability Analysis

Computational studies on this compound have been instrumental in mapping its conformational landscape. Through methods such as Density Functional Theory (DFT), researchers can model the various spatial arrangements of the molecule's atoms and determine their relative stabilities. These analyses typically involve rotating the flexible bonds, such as the one connecting the acetamide (B32628) group to the naphthyl ring, to identify all possible conformers.

The stability of each conformer is evaluated by calculating its potential energy. The conformer with the lowest energy is considered the most stable and is likely the predominant form of the molecule under normal conditions. These calculations also reveal the energy barriers between different conformations, providing a deeper understanding of the molecule's flexibility and the likelihood of conformational changes. While specific energetic data for this compound is not publicly available in extensive databases, the general principles of conformational analysis suggest that steric hindrance between the nitro group and the acetamide group would play a significant role in determining the most stable conformations.

Simulation of Spectroscopic Data and Comparison with Experimental Findings

A powerful application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental characterization of the compound. Techniques like Time-Dependent DFT (TD-DFT) are used to predict electronic spectra (UV-Vis), while calculations of vibrational frequencies provide theoretical Infrared (IR) and Raman spectra. Similarly, nuclear magnetic shielding constants can be calculated to simulate Nuclear Magnetic Resonance (NMR) spectra.

For this compound, these simulations would allow for the assignment of specific spectral peaks to particular molecular vibrations or electronic transitions. This is particularly useful in complex molecules where experimental spectra can be difficult to interpret. The comparison between simulated and experimental data serves as a rigorous test of the accuracy of the computed molecular geometry and electronic structure. Discrepancies between the two can point to environmental effects in the experimental setup or limitations of the theoretical model.

Below is a hypothetical data table illustrating how such a comparison might be presented.

| Spectroscopic Data Comparison |

| Experimental Wavenumber (cm⁻¹) |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

This table is illustrative as specific experimental and calculated spectroscopic data for this compound is not readily found in the searched literature.

Theoretical Studies on Intermolecular Interactions within Crystal Structures

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Theoretical studies are essential for dissecting and quantifying these forces. For this compound, computational methods can be used to analyze its crystal structure and identify the key interactions that dictate its packing.

While a specific crystallographic study for this compound was not found, analysis of a closely related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, reveals the types of interactions that could be expected. In that crystal structure, intermolecular N—H⋯O hydrogen bonding and π–π stacking interactions are predominant. A Hirshfeld surface analysis of this related compound indicated that the most significant contributions to the crystal packing are from O⋯H/H⋯O (43.7%), H⋯H (31.0%), and C⋯H/H⋯C (8.5%) contacts.

Below is a hypothetical table summarizing the types of intermolecular interactions that would be investigated for this compound.

| Theoretical Intermolecular Interaction Analysis |

| Interaction Type |

| Hydrogen Bonding |

| Halogen Bonding |

| π-π Stacking |

| van der Waals Forces |

This table is based on the functional groups present in the molecule and general principles of intermolecular interactions.

Reactivity Profiles and Transformational Chemistry of N 6 Bromo 1 Nitro 2 Naphthyl Acetamide

Chemical Transformations of the Nitro Group

The nitro group (-NO₂) attached to the naphthalene (B1677914) ring is a versatile functional group that can undergo several important chemical transformations, primarily reduction to amino derivatives and, less commonly, oxidative reactions.

The reduction of the nitro group is one of the most significant reactions for this class of compounds, providing a synthetic route to amino derivatives which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The conversion of the nitro group to a primary amine (-NH₂) proceeds through a six-electron reduction, often involving nitroso and hydroxylamine (B1172632) intermediates. wikipedia.org

A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the presence of other functional groups and the desired selectivity. nih.govorganic-chemistry.org For N-(6-Bromo-1-nitro-2-naphthyl)acetamide, a key consideration is the potential for the reducing agent to also react with the bromo substituent (hydrodebromination). Therefore, chemoselective reduction methods are often preferred. nih.govresearchgate.net

Common methods for the reduction of aromatic nitro groups that could be applied to this compound include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. tcichemicals.comlibretexts.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orglibretexts.org Catalytic hydrogenation is often clean and high-yielding. However, aggressive conditions or certain catalysts like Pd/C can sometimes lead to the simultaneous reduction of the C-Br bond. researchgate.net Raney nickel is often a better choice when trying to preserve a halogen substituent.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). wikipedia.org The Béchamp reduction, using iron filings and hydrochloric acid, is a historically important method for converting nitroaromatics to anilines.

Metal Salts: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are effective for the reduction of nitroarenes and are known for their good functional group tolerance, making them suitable for substrates with sensitive groups. wikipedia.org

The reduction can be controlled to yield intermediate products. For instance, partial reduction under specific conditions can lead to the formation of the corresponding N-aryl hydroxylamine. wikipedia.orgnih.gov

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Room Temp. | Amino | High yield, risk of debromination |

| H₂, Raney Nickel | Methanol, RT/Heat | Amino | Generally preserves bromo substituent |

| Fe, HCl/CH₃COOH | Heat | Amino | Classic, cost-effective method |

| SnCl₂·2H₂O, HCl | Ethanol, Heat | Amino | Good chemoselectivity, tolerates halogens |

| NaBH₄, Ag/TiO₂ | Methanol, RT | Amino | High chemoselectivity reported for various nitroarenes nih.gov |

While the reduction of nitro groups is more common, their behavior under oxidative conditions is also of chemical interest. The nitro group itself is highly oxidized and generally resistant to further oxidation. Instead, oxidative reactions of nitronaphthalene compounds typically involve the aromatic ring system. The presence of the electron-withdrawing nitro group deactivates the ring to which it is attached, making it more resistant to oxidation compared to an unsubstituted naphthalene ring. sarthaks.comtardigrade.in

For instance, the oxidation of 1-nitronaphthalene (B515781) with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) results in the cleavage of the unsubstituted ring, yielding 3-nitrophthalic acid. infinitylearn.com This is because the nitro-substituted ring is deactivated and thus less susceptible to oxidative attack. sarthaks.comstackexchange.com Applying this principle to this compound, it can be inferred that under harsh oxidative conditions, the ring that does not bear the nitro group would be preferentially oxidized. However, the presence of the acetamide (B32628) and bromo groups would also influence the reaction's outcome. Aromatic nitro compounds have also been studied for their effects on oxidative metabolism by certain enzymes. nih.gov

Reactions Involving the Bromo Substituent

The bromine atom at the 6-position of the naphthalene ring is a versatile handle for introducing further molecular complexity through various substitution and coupling reactions.

The carbon-bromine (C-Br) bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.ca The bromo-naphthalene scaffold is a common substrate in such transformations. nih.gov

Key cross-coupling reactions applicable to this molecule include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, yielding a biaryl compound. mdpi.comnih.gov This would allow for the introduction of various aryl or vinyl groups at the 6-position.

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary) or an ammonia (B1221849) equivalent. wikipedia.orgnih.govatlanchimpharma.com This reaction would enable the synthesis of various N-substituted derivatives at the 6-position.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

Sonogashira Coupling: This reaction forms a C-C bond by coupling the aryl bromide with a terminal alkyne, providing access to arylethynyl structures.

The efficiency and outcome of these reactions depend on the choice of palladium catalyst, ligand, base, and solvent. nih.govnih.gov The electronic properties of the substrate, influenced by the nitro and acetamide groups, also play a crucial role.

Table 2: Potential Cross-Coupling Reactions at the Brominated Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP, Josiphos |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂ / PPh₃ |

Beyond cross-coupling, the bromo group can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr). However, SNAr reactions on aryl halides typically require strong activation by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. echemi.comlibretexts.org In this compound, the nitro group is on a different ring and not in a position to strongly activate the C-Br bond for classical SNAr. Therefore, such reactions would likely require harsh conditions or specific catalytic systems, such as copper-catalyzed Ullmann-type reactions, to proceed efficiently. acs.org

Potential transformations could include substitution by:

Cyanide ions (CN⁻) to form a nitrile (Rosenmund–von Braun reaction).

Alkoxides (RO⁻) to form ethers.

Hydroxide (OH⁻) to form the corresponding naphthol derivative.

Reactions of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is generally a stable functional group but can undergo specific chemical transformations, most notably hydrolysis. youtube.comnih.gov

The primary reaction of the acetamide moiety is its hydrolysis to the corresponding primary amine, N-(6-Bromo-1-nitro-2-naphthyl)amine. This reaction can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis: Heating the acetamide with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, will cleave the amide bond to yield the ammonium (B1175870) salt of the amine and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): Heating the acetamide with a strong base, such as aqueous sodium hydroxide, will also cleave the amide bond, liberating the free amine and forming a salt of acetic acid (e.g., sodium acetate).

These hydrolysis reactions are fundamental for deprotection strategies, where the acetamide group is used to protect a primary amine during other synthetic steps (e.g., nitration of the naphthalene ring). The conditions required for hydrolysis must be chosen carefully to avoid side reactions involving the nitro or bromo groups. For instance, strongly basic conditions at high temperatures could potentially lead to nucleophilic substitution of the bromine. mdpi.com

Other, less common reactions could include reduction of the amide carbonyl group, though this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the nitro group.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound core is dictated by the interplay of the electronic and steric effects of the three existing substituents: the acetamido group, the nitro group, and the bromine atom. The naphthalene system itself is more reactive towards electrophiles than benzene, with a general kinetic preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate. libretexts.orgyoutube.com However, in a polysubstituted naphthalene such as this, the directing effects of the substituents are paramount.

The directing influence of each substituent can be summarized as follows:

N-Acetamido Group (-NHCOCH₃) at C2: This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance (+R effect). It is an ortho, para-director.

Nitro Group (-NO₂) at C1: This is a strongly deactivating group due to its potent electron-withdrawing nature through both inductive (-I) and resonance (-R) effects. It acts as a meta-director.

In this compound, the ring bearing the activating acetamido group and the deactivating nitro group (the C1-C4 ring) is significantly more influenced by the powerful activating nature of the acetamido group. Activating groups typically direct incoming electrophiles to the same ring they occupy. The deactivating bromo group on the second ring further disfavors substitution on that ring.

Therefore, electrophilic attack is predicted to occur on the ring containing the acetamido and nitro groups. The C2-acetamido group directs ortho and para. The ortho position C1 is already substituted with a nitro group. The other ortho position, C3, is available. The para position, C4, is also available. However, the C1-nitro group strongly deactivates the ring, particularly the ortho (C2, C8a) and para (C4) positions, while directing meta to itself (C3).

The concerted effects are as follows:

Position C3: This position is ortho to the strongly activating acetamido group and meta to the strongly deactivating nitro group. Both substituents, therefore, favor substitution at this site.

Position C4: This position is para to the activating acetamido group but ortho to the deactivating nitro group, making it electronically disfavored.

Consequently, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C3 position.

| Position | Influence of C2-Acetamido (Activating, o,p-directing) | Influence of C1-Nitro (Deactivating, m-directing) | Influence of C6-Bromo (Deactivating, o,p-directing) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Favored (ortho) | Favored (meta) | No direct influence | Most Probable Site |

| C4 | Favored (para) | Disfavored (ortho) | No direct influence | Unlikely |

| C5 | No direct influence | No direct influence | Favored (ortho) | Unlikely (on deactivated ring) |

| C7 | No direct influence | No direct influence | Favored (ortho) | Unlikely (on deactivated ring) |

Derivatization Strategies for this compound

The functional groups present in this compound offer several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary strategies involve the transformation of the nitro group, substitution of the bromine atom, and reactions involving the acetamido moiety.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Naphthalene-Based Frameworks

The structural backbone of N-(6-Bromo-1-nitro-2-naphthyl)acetamide makes it an ideal starting material for the construction of more complex, functionalized naphthalene (B1677914) derivatives. The presence of the bromine atom, the nitro group, and the acetamido group allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the extension of the aromatic system.

The bromo substituent at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the naphthalene core with a wide range of boronic acids or their esters. This strategy is instrumental in synthesizing biaryl compounds and other extended π-systems, which are of significant interest in materials science and medicinal chemistry.

Furthermore, the nitro group at the 1-position can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including diazotization reactions followed by substitution, and the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The resulting amino-naphthalene derivatives are valuable precursors for various dyes, pharmaceuticals, and molecular sensors.

The acetamido group at the 2-position can be hydrolyzed to provide a free amino group, which can then be further functionalized. Alternatively, the nitrogen of the acetamido group can participate in cyclization reactions to form fused heterocyclic systems.

Building Block for Nitrogen-Containing Heterocyclic Systems

The strategic placement of the nitro and acetamido groups in this compound facilitates its use as a building block for the synthesis of various nitrogen-containing heterocyclic systems. These heterocyclic scaffolds are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

A key transformation in this context is the reduction of the nitro group to an amine. The resulting 1,2-diaminonaphthalene (B43638) derivative is a versatile precursor for the construction of fused five- and six-membered nitrogen-containing rings. For instance, condensation of this diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can yield quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles.

Intramolecular cyclization reactions can also be employed to construct heterocyclic systems. For example, under appropriate conditions, the acetamido group can react with a suitably positioned functional group, introduced via modification of the nitro or bromo substituents, to form fused ring systems such as benzoquinolines. The synthesis of benzo[f]quinoline (B1222042) derivatives, for instance, can be envisioned through a multi-step sequence starting from this compound. This would typically involve reduction of the nitro group, followed by a Skraup or Doebner-von Miller reaction with a suitable α,β-unsaturated carbonyl compound.

Applications in the Synthesis of Functional Organic Materials

Naphthalene derivatives are integral components of many functional organic materials, including organic light-emitting diodes (OLEDs), fluorescent dyes, and liquid crystals. This compound serves as a valuable precursor for the synthesis of such materials due to the tunability of its electronic and photophysical properties through chemical modification.

The extended π-system of the naphthalene core, combined with the ability to introduce various electron-donating and electron-withdrawing groups, allows for the fine-tuning of the absorption and emission properties of the resulting molecules. For example, derivatization of this compound can lead to the synthesis of novel fluorescent dyes. The introduction of different substituents via reactions at the bromo and nitro positions can modulate the fluorescence quantum yield and shift the emission wavelength across the visible spectrum. For instance, a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, is known to be a Prodane fluorescent dye. spectrumchemical.com

In the field of OLEDs, naphthalene-based materials are often used as emitters or hosts due to their high thermal stability and charge-transporting properties. researchgate.netdoi.org By strategically modifying the structure of this compound, for example, through Suzuki coupling reactions to introduce charge-transporting moieties, it is possible to design new materials for OLED applications.

Furthermore, the rigid, planar structure of the naphthalene core makes it a suitable building block for the design of liquid crystalline materials. By attaching long alkyl chains or other mesogenic units to the naphthalene framework derived from this compound, it is possible to induce liquid crystalline phases.

Elaboration into Diverse Functionalized Naphthalene Derivatives

The true synthetic utility of this compound lies in its potential for elaboration into a wide variety of functionalized naphthalene derivatives. The three distinct functional groups—bromo, nitro, and acetamido—can be selectively manipulated to introduce a vast array of other functionalities.

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Reagent/Reaction | Product Functional Group |

| 6-Bromo | Pd Catalyst, Ar-B(OH)₂ (Suzuki Coupling) | 6-Aryl |

| 6-Bromo | CuCN (Rosenmund-von Braun Reaction) | 6-Cyano |

| 6-Bromo | R-NH₂ (Buchwald-Hartwig Amination) | 6-Amino |

| 1-Nitro | Fe/HCl, SnCl₂/HCl, or H₂/Pd-C (Reduction) | 1-Amino |

| 1-Nitro | NaBH₄ (Partial Reduction) | 1-Nitroso or 1-Hydroxylamino |

| 2-Acetamido | H₃O⁺/Heat (Hydrolysis) | 2-Amino |

The selective reduction of the nitro group is a key transformation. nih.govmdpi.com Using reducing agents such as iron in acidic media or tin(II) chloride, the nitro group can be converted to an amino group, yielding N-(6-bromo-1-amino-2-naphthyl)acetamide. This amino group can then undergo a variety of reactions, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups.

The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions, as mentioned earlier.

Hydrolysis of the acetamido group provides access to a free amino group at the 2-position. This, in combination with the amino group generated from the nitro group reduction, provides a 1,2-diaminonaphthalene scaffold, a versatile precursor for various heterocyclic compounds.

The interplay of these transformations allows for a combinatorial approach to the synthesis of a large library of polysubstituted naphthalene derivatives from a single, readily accessible starting material. This highlights the strategic importance of this compound as a versatile intermediate in the construction of complex and functional organic molecules.

Advanced Research Directions and Emerging Applications of Naphthalene Acetamide Systems

Supramolecular Assembly and Self-Organization Studies

The study of how molecules interact and organize into larger, ordered structures is a key area of modern chemistry. For naphthalene-based systems, these studies are often informed by crystallographic data, which reveals the precise three-dimensional arrangement of molecules in a solid state.

Insights from crystallographic studies on related naphthalene (B1677914) compounds, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, show that intermolecular forces play a crucial role in their assembly. nih.govnih.gov The primary interactions governing the self-organization of these molecules are hydrogen bonding and π–π stacking interactions. nih.gov In the crystal lattice of similar structures, the acetamide (B32628) group's N—H can act as a hydrogen bond donor, while the oxygen atoms of the nitro and acetyl groups act as acceptors. nih.govnih.gov These N—H⋯O hydrogen bonds can link molecules together, often forming sheet-like structures. nih.govnih.gov

Furthermore, the flat, aromatic nature of the naphthalene rings facilitates π–π stacking, where the electron clouds of adjacent rings interact favorably. nih.gov These stacking interactions, often arranged in a planar fashion, contribute significantly to the stability and packing of the crystal structure. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, confirms that O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing in analogous structures. nih.govnih.gov The interplay of these non-covalent interactions dictates the formation of specific supramolecular architectures like fibrillar gels, nanotubes, and vesicles in naphthalenediimide (NDI) systems, a related class of naphthalene derivatives. researchgate.netrsc.org Understanding these assembly principles is crucial for designing materials with tailored properties.

| Interaction Type | Key Functional Groups Involved | Resulting Supramolecular Structure |

| Hydrogen Bonding | Acetamide (N-H), Nitro (O), Acetyl (O) | 2D Sheet-like assemblies |

| π–π Stacking | Naphthalene aromatic rings | Planar stacking, stabilization of crystal lattice |

| van der Waals forces | H⋯H, C⋯H contacts | Contribution to overall crystal packing |

Investigation in Photonic and Optoelectronic Materials

Naphthalene derivatives are increasingly investigated for their potential in photonic and optoelectronic applications due to their inherent photophysical properties. rsc.org The extended π-conjugated system of the naphthalene core allows for the absorption and emission of light, properties that can be fine-tuned by adding various functional groups. mdpi.com

Research into naphthalene-based materials has shown their utility in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov For instance, a series of naphthalene derivatives connected through different linkages (α-bond, double bond, triple bond) have been synthesized and used to fabricate thin-film transistors, demonstrating significant charge carrier mobility. rsc.org The combination of such naphthalene-based p-type materials with n-type semiconductors, like fluorinated copper phthalocyanine (B1677752) (F16CuPc), can create ambipolar OFETs, which can conduct both holes and electrons. rsc.org

Furthermore, the incorporation of naphthalene units into larger molecular frameworks, such as metal-organic frameworks (MOFs), can lead to advanced photoresponsive materials. acs.org A naphthalenediimide (NDI)-based MOF has been shown to exhibit ultrafast and reversible photochromism—a light-induced change in color. acs.org This behavior is driven by photoinduced electron transfer, resulting in unique photomodulated fluorescence and enabling applications in dual-mode optical switching and advanced anti-counterfeiting technologies. acs.org The development of π-conjugated molecules based on naphthalene and other aromatic systems is also a promising route to creating artificial light-harvesting systems. rsc.org

Computational Design and Rational Synthesis of Novel Naphthalene-Based Compounds

Computational chemistry provides powerful tools for the rational design of new molecules with specific desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. acs.org Methods like Density Functional Theory (DFT) are used to predict molecular structures, electronic properties (such as HOMO and LUMO energy levels), and interaction energies before a compound is ever made in a lab. rsc.orgmdpi.com

This approach is actively used in the field of drug discovery, where naphthalene-based structures have been designed as potential inhibitors for various biological targets. nih.gov For example, computational docking simulations have been used to design and screen naphthalene-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov These studies help identify key structural features required for strong binding and inhibitory activity, guiding the synthesis of more potent drug candidates. nih.gov

The synthesis of N-(6-Bromo-1-nitro-2-naphthyl)acetamide itself is an example of rational synthesis. The process typically involves a multi-step sequence designed to install the desired functional groups at specific positions on the naphthalene core. smolecule.com

Bromination: Naphthalene or a suitable derivative is treated with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom, often directing it to the 6-position. smolecule.com

Nitration: The bromo-naphthalene intermediate is then subjected to nitration to add the nitro group onto the ring. smolecule.com

Acetylation/Amination: Depending on the starting material, amination followed by acetylation, or vice-versa, is performed to install the acetamide group.

This step-wise, controlled approach allows chemists to build complex molecular architectures with precision.

| Computational Method | Application in Naphthalene Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Structural and electronic analysis | Molecular geometry, HOMO/LUMO energies, band gaps |

| Molecular Docking | Drug design and discovery | Binding affinity, protein-ligand interactions |

| Hirshfeld Surface Analysis | Crystallography | Visualization and quantification of intermolecular interactions |

Development of Advanced Analytical Methods for Detection and Quantification

As novel naphthalene derivatives are synthesized and explored for various applications, the need for sensitive and reliable analytical methods for their detection and quantification becomes critical. The complexity of environmental and biological samples requires methods that are both selective and efficient.

Several advanced analytical techniques have been developed for naphthalene and its derivatives. High-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detection, is a widely used method. nih.govresearchgate.net For trace analysis in complex matrices like geothermal fluids or river water, a pre-concentration step using solid-phase extraction (SPE) is often employed to enhance sensitivity. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile naphthalene metabolites in biological samples like urine. uzh.ch This method often involves a derivatization step, such as silylation, to increase the volatility and thermal stability of the analytes before they are introduced into the GC system. uzh.ch

More recently, novel colorimetric methods are being explored for rapid and simple detection. One such method utilizes functionalized gold nanoparticles that change color in the presence of naphthalene, allowing for visual detection with a very low limit of detection. nih.gov These advanced methods are crucial for environmental monitoring, biomedical research, and quality control where naphthalene-based compounds may be present. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.